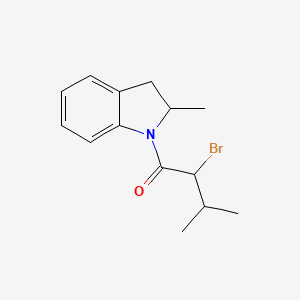

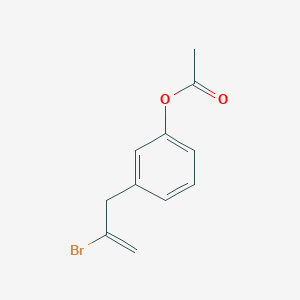

3-(3-Acetoxyphenyl)-2-bromo-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Acetoxyphenyl)-2-bromo-1-propene, also known as 3-acetoxy-2-bromopropene, is an organic compound belonging to the class of phenylpropene derivatives. It has a wide range of applications in organic synthesis and scientific research. This compound has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of various polymers and other materials.

Scientific Research Applications

Synthesis and Polymerization

3-(3-Acetoxyphenyl)-2-bromo-1-propene serves as a critical intermediate in the synthesis of various organic compounds. Lombardo et al. (2001) developed a protocol for the acetoxyallylation of aldehydes mediated by indium in THF, utilizing 3-bromo-1-acetoxy-1-propene as a precursor. This process affords monoprotected 1-en-3,4-diols with notable regioselectivity and diastereoselectivity based on the aldehyde nature, offering pathways for synthesizing complex organic structures (Lombardo, Girotti, Morganti, & Trombini, 2001).

Organ and colleagues (2003) discussed the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes, highlighting the role of 2,3-Dibromo-1-propene and its allyl carbonate analogue in generating 2-bromo Pd-pi-allyl complex for alkylations. The presence of acetate ion, either from 1-acetoxy-2-bromo-2-propene ionization or silver acetate addition, significantly influences the malonate attack direction, showcasing the compound's utility in controlling regiochemical outcomes in organic synthesis (Organ, Arvanitis, & Hynes, 2003).

Advanced Materials Development

In the development of advanced materials, particularly in the field of electronics and photonics, the control over the polymerization process of pi-conjugated organic polymers is crucial. Bronstein and Luscombe (2009) reported the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator using 1,3-bis(diphenylphosphino)propane (dppp) as a catalyst ligand. This methodology facilitated the synthesis of fully regioregular P3HT with controlled molecular weights and narrow molecular weight distributions, paving the way for the use of these materials in electronic and photonic devices (Bronstein & Luscombe, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[3-(2-bromoprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUJVSDFFJSZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641197 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-81-1 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)